molecular formula C23H23NO6 B11468331 Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate

Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate

Cat. No.: B11468331
M. Wt: 409.4 g/mol
InChI Key: JOZWYENNHJRQHU-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate is a benzoate ester derivative featuring a 4,5-dimethoxy-substituted aromatic ring and an amide-linked propanoyl group bearing a 5-phenyl-2-furyl moiety. Its synthesis likely involves amide coupling between a methyl 4,5-dimethoxyanthranilate precursor and a 3-(5-phenyl-2-furyl)propanoyl chloride or activated ester, followed by purification via column chromatography or crystallization . While direct data on its biological activity are absent in the provided evidence, its structural motifs—such as the furyl group and methoxy substituents—suggest possible interactions with biological targets, including enzymes or receptors influenced by aromatic stacking or hydrogen bonding.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[3-(5-phenylfuran-2-yl)propanoylamino]benzoate

InChI

InChI=1S/C23H23NO6/c1-27-20-13-17(23(26)29-3)18(14-21(20)28-2)24-22(25)12-10-16-9-11-19(30-16)15-7-5-4-6-8-15/h4-9,11,13-14H,10,12H2,1-3H3,(H,24,25)

InChI Key

JOZWYENNHJRQHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-(5-phenyl-2-furyl)propanoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and spectral characteristics.

Structural Analogues and Core Motifs

2.1.1 Triazine-Substituted Benzoates ()

Compounds such as Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate share the methyl benzoate core but replace the furyl-propanoyl group with a triazine-amino moiety. Key differences include:

  • Synthesis: Triazine derivatives are synthesized via nucleophilic substitution reactions between 2,4,6-trichloro-1,3,5-triazine and phenols, followed by amination . In contrast, the target compound likely employs amide coupling, as seen in for structurally complex esters .
  • Physicochemical Properties: Triazine derivatives exhibit higher melting points (e.g., 168–192°C) due to rigid triazine cores and intermolecular hydrogen bonding . The target compound’s melting point is unreported but expected to be lower due to its flexible propanoyl chain.
2.1.2 Thiophene-Substituted Analog ()

Methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate is structurally closest to the target compound, differing only in the heterocycle (thiophene vs. furan) and acyl chain unsaturation (propenoyl vs. propanoyl). Key comparisons:

  • Spectral Data: Thiophene protons resonate near δ 7.0 in ¹H-NMR, distinct from furan’s δ 6.5–7.5 range. The propenoyl group’s double bond would show characteristic coupling (J ≈ 15 Hz) in NMR, absent in the saturated propanoyl chain of the target compound .
  • Synthesis: Both compounds likely use similar amide coupling strategies, though the propenoyl group may require acryloyl chloride as a reagent.

Physicochemical and Spectral Properties

A comparative table of key properties is provided below:

Compound Name/Structure Core Structure Substituents Melting Point (°C) Key Spectral Data (¹H-NMR) Synthesis Method
Target Compound Methyl benzoate 4,5-Dimethoxy, propanoylamino-furyl Not reported Furyl H: δ 6.5–7.5; methoxy: δ 3.8–3.9 Amide coupling (e.g., COMU/DIPEA)
Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate Methyl benzoate Triazine-amino-phenoxy 168–192 Triazine ring: δ 8.5–9.0; phenoxy: δ 6.8–7.4 Triazine substitution
Methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate Methyl benzoate Propenoylamino-thiophene Not reported Thiophene H: δ 7.0–7.2; propenoyl: δ 6.2–6.4 (d, J=15 Hz) Amide coupling with acryloyl chloride

Biological Activity

Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C19H22N2O5\text{Molecular Formula C}_{19}\text{H}_{22}\text{N}_2\text{O}_5

This structure includes a methoxy group, a benzoate moiety, and a furan-based substituent, which may contribute to its biological effects.

Research suggests that this compound exhibits antitumor properties . The compound appears to induce cytotoxicity in various cancer cell lines through mechanisms involving:

  • DNA Interference : Similar compounds have shown the ability to cause double-strand breaks in DNA, leading to apoptosis in tumor cells .
  • Cell Uptake : The efficacy of the compound correlates with its uptake in cancer cells, which is facilitated by specific transport mechanisms that are often upregulated in malignancies .

Antitumor Efficacy

A series of studies have evaluated the antitumor activity of this compound against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)<1.0Induction of apoptosis via DNA damage
A-549 (Lung)>10Resistance due to esterase activity
HT-29 (Colon)<1.0Cell cycle arrest
HeLa (Cervical)<1.0Apoptosis induction

The data indicates that while most tumor cells exhibit high sensitivity to the compound, A-549 lung cancer cells show partial resistance attributed to high esterase activity that cleaves the methyl ester group.

Case Studies

  • In Vivo Studies : A study involving human tumor xenografts demonstrated significant tumor reduction upon administration of this compound without notable toxicity. This suggests a favorable therapeutic window for potential clinical applications.
  • Mechanistic Insights : Further investigation revealed that the compound's effectiveness is linked to its ability to penetrate cellular membranes and accumulate within malignant cells more efficiently than in normal tissues. This selectivity enhances its therapeutic potential while minimizing systemic toxicity.

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